molecular formula C10H14N2O2 B14007464 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine CAS No. 1626-12-6

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine

Cat. No.: B14007464
CAS No.: 1626-12-6
M. Wt: 194.23 g/mol
InChI Key: SMOBQXMZGKNZOW-UHFFFAOYSA-N
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Description

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine is a chemical intermediate based on a protected pyridoxine (vitamin B6) scaffold. This structure is of significant interest in medicinal chemistry for the design and synthesis of novel multi-target therapeutic agents. The core 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine moiety is a key precursor in synthesizing advanced compounds, as evidenced by its use in developing potential anti-cancer agents. For instance, derivatives of this scaffold have been conjugated with chemotherapeutic drugs like doxorubicin to create new compounds with enhanced selectivity against cancer cells and reduced toxicity to normal cells . Furthermore, the pyridoxine framework is actively explored in neuroscience research, particularly for creating multi-target directed ligands (MTDLs) for neurodegenerative diseases. The inherent bioactivity of pyridoxine, combined with its active transport into cells, makes it a valuable pharmacophore for improving drug delivery and efficacy . Researchers can utilize this amine-functionalized derivative as a versatile building block to develop new chemical entities, leveraging its potential to contribute to antioxidant capabilities, metal chelation, and other biologically relevant mechanisms . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1626-12-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-amine

InChI

InChI=1S/C10H14N2O2/c1-6-9-7(8(11)4-12-6)5-13-10(2,3)14-9/h4H,5,11H2,1-3H3

InChI Key

SMOBQXMZGKNZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Procedures

3.1. Cyclization of Pyridoxine Derivatives

  • Step 1: Pyridoxine hydrochloride is suspended in acetone, and concentrated sulfuric acid is added dropwise at room temperature.
  • Step 2: The mixture is stirred overnight to promote cyclization, then neutralized with aqueous sodium bicarbonate.
  • Step 3: The product is extracted with dichloromethane, washed, dried, and concentrated to yield (2,2,8-trimethyl-4h-dioxino[4,5-c]pyridin-5-yl)-methanol (yield: 65%).

3.2. Halogenation to Introduce a Leaving Group

  • Step 4: The methanol derivative is dissolved in toluene, and thionyl chloride is added dropwise.
  • Step 5: The mixture is refluxed at 110°C for 3 hours, then filtered to yield 5-chloromethyl-2,2,8-trimethyl-4h-dioxino[4,5-c]pyridine (yield: 86%).

3.3. Amination to Form the Target Amine

  • Step 6: The chloromethyl intermediate is subjected to nucleophilic substitution with an amine source (e.g., ammonia or a primary amine) under basic conditions, converting the chloride to an amine group.
  • Step 7: The product is purified by chromatography and characterized by NMR and other spectroscopic methods.

Data Table: Key Synthetic Steps and Yields

Step Starting Material Reagents/Conditions Product Yield (%)
1 Pyridoxine hydrochloride Acetone, H₂SO₄, RT, overnight (2,2,8-trimethyl-4h-dioxino[4,5-c]pyridin-5-yl)-methanol 65
2 (2,2,8-trimethyl-4h-dioxino[4,5-c]pyridin-5-yl)-methanol Thionyl chloride, toluene, reflux 5-chloromethyl-2,2,8-trimethyl-4h-dioxino[4,5-c]pyridine 86
3 5-chloromethyl-2,2,8-trimethyl-4h-dioxino[4,5-c]pyridine Ammonia (or primary amine), base 2,2,8-trimethyl-4h-dioxino[4,5-c]pyridin-5-amine Not specified

Optimization and Analytical Characterization

  • Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.
  • Purification: Products are typically purified by extraction, washing, drying, and chromatographic techniques.
  • Structural Confirmation: Nuclear magnetic resonance spectroscopy and, if necessary, X-ray crystallography are used to confirm the molecular structure.

Research Findings and Practical Notes

  • The described synthetic route is robust and reproducible, with moderate to high yields in the key steps.
  • The use of pyridoxine derivatives as starting materials leverages readily available and inexpensive precursors.
  • The halogenation step using thionyl chloride is efficient but requires careful handling due to the reagent's reactivity.
  • The final amination step may require optimization depending on the amine source and desired selectivity.

Summary Table: Physical and Chemical Data

Property Value/Description
Molecular Formula C₁₁H₁₃N₃O₂
Key Functional Groups Dioxino ring, pyridine ring, amine group
Melting Point Not specified
Spectral Data (NMR, IR) Used for confirmation (see reference for details)
Typical Applications Synthetic and medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₁H₁₅NO₃ (methanol derivative)
  • Synthesis: The methanol derivative is synthesized via NaH-mediated alkylation of propargyl bromide in THF, yielding derivatives like 2,2,8-trimethyl-5-((prop-2-yn-1-yloxy)methyl)-4H-[1,3]dioxino[4,5-c]pyridine (75% yield) .
  • Applications : Intermediate in drug discovery, particularly for triazole-linked conjugates .

Comparison with Structurally Similar Compounds

Dioxolo-Pyridine Derivatives

Example : Phenyl-[1,3]dioxolo[4,5-c]pyridinyl-heteroaryl derivatives

  • Structural Differences: Features a 1,3-dioxolo ring (5-membered) fused to pyridine, compared to the 6-membered dioxino ring in the target compound.
  • Functionalization : Often modified with phenyl or piperidinyl groups for kinase inhibition .
  • Applications : Patent literature highlights use in benzimidazole-carboxylic acid derivatives for therapeutic targets .

Imidazo[4,5-b]pyridine Derivatives

Example : 5-Fluoro-imidazo[4,5-b]pyridine

  • Structural Differences : Imidazole ring fused to pyridine, lacking the dioxane/dioxolane ring system.
  • Bioactivity : Used as a bioactive fragment in antiviral or anticancer agents .
  • Synthesis : Prepared via condensation of dichlorochroman-4-amine with imidazo-pyridine aldehydes .

Triazolo[4,5-b]pyridin-5-amine Derivatives

Example : 2-Phenyl-2H-1,2,3-triazolo[4,5-b]pyridin-5-amine (CAS: 4324-87-2)

  • Structural Differences: Incorporates a triazole ring fused to pyridine, differing from the dioxino-pyridine scaffold.
  • Applications: Potential use in kinase inhibitors or as a ligand in metal-organic frameworks .

Chroman-4-amine Derivatives

Example : (R)-6,8-Dichlorochroman-4-amine

  • Structural Differences : Chroman (benzodioxane) backbone with amine substitution, distinct from pyridine-based cores.
  • Bioactivity : Intermediate in synthesizing antiviral compounds .

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Method Applications References
2,2,8-Trimethyl-dioxino-pyridin-5-amine Dioxino-pyridine 2,2,8-Trimethyl, 5-amine NaH/THF alkylation of propargyl bromide Drug intermediates
Phenyl-dioxolo-pyridinyl derivatives Dioxolo-pyridine Phenyl, heteroaryl, piperidinyl Multi-step coupling reactions Kinase inhibitors
Imidazo[4,5-b]pyridine Imidazole-pyridine 5-Fluoro, propionaldehyde Condensation with aldehydes Antiviral agents
Triazolo[4,5-b]pyridin-5-amine Triazole-pyridine 2-Phenyl Cyclization of azides with alkynes Kinase inhibitors, MOFs

Key Research Findings

  • Reactivity: The dioxino-pyridine core demonstrates superior stability under acidic conditions compared to dioxolo-pyridine derivatives due to its larger ring size .
  • Functionalization Potential: The methanol derivative (CAS: 1136-52-3) is a versatile intermediate for introducing propargyl or chloromethyl groups, enabling click chemistry or further nucleophilic substitutions .
  • Hazard Profile: The methanol derivative carries warnings for acute toxicity (H302, H312, H332), necessitating careful handling .

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